molecular formula C13H12N6OS3 B2452241 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide CAS No. 1286714-93-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Cat. No.: B2452241
CAS No.: 1286714-93-9
M. Wt: 364.46
InChI Key: RBCNDVNVQOHMGF-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is an intricate organic compound. Its structure showcases a blend of thiadiazole, pyridine, and thiazole moieties, making it a subject of extensive research in both chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide generally involves multi-step synthetic routes:

  • Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : This involves the reaction of ethyl isothiocyanate with thiosemicarbazide under acidic conditions.

  • Formation of thiazole core: : Thiazole formation often employs a Hantzsch synthesis approach, reacting α-haloketones with thioamides.

  • Amidation with pyridin-3-ylamine: : Finally, the product is reacted with pyridin-3-ylamine under appropriate conditions to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for higher yield and purity:

  • Use of robust catalysts to increase reaction efficiency.

  • Continuous flow processes to ensure consistent product quality.

  • Advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions particularly at the thiadiazole and thiazole rings.

  • Reduction: : Selective reduction can be performed on the nitro groups if present in derivatives.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C).

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Amines and hydroxylamines.

  • Substitution Products: : Varied alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used in developing catalysts for organic reactions.

  • Material Science:

Biology

  • Biological Activity: : Exhibits antimicrobial and anti-inflammatory properties.

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes like kinases.

Medicine

  • Pharmaceutical Research: : Investigated for potential use in treating bacterial infections and inflammatory diseases.

  • Drug Development: : A scaffold for synthesizing novel pharmacologically active compounds.

Industry

  • Agriculture: : Utilized in the development of pesticides and herbicides.

  • Chemical Synthesis: : Employed as a reagent in the synthesis of complex organic molecules.

Mechanism of Action

The compound typically exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, proteins, and DNA.

  • Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups.

Similar Compounds

  • Thiadiazoles: : Generally known for their antimicrobial properties.

  • Thiazoles: : Widely studied for their biological activities.

  • Pyridines: : Commonly used in drug design due to their versatile reactivity.

This compound's distinct properties and broad range of applications make it a compound of significant interest in various fields.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS3/c1-2-21-13-19-18-12(23-13)17-10(20)9-7-22-11(16-9)15-8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCNDVNVQOHMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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